molecular formula C24H19ClN4OS2 B11324238 5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B11324238
M. Wt: 479.0 g/mol
InChI Key: XSJDJUKBRRCCHC-UHFFFAOYSA-N
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Description

5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with chlorophenyl and methylphenyl groups, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and methylphenyl groups: These groups are typically introduced through nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the pyrimidine core with the pyridinyl and carboxamide groups under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C24H19ClN4OS2

Molecular Weight

479.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-N-pyridin-3-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4OS2/c1-16-4-6-17(7-5-16)15-31-24-27-14-21(32-20-10-8-18(25)9-11-20)22(29-24)23(30)28-19-3-2-12-26-13-19/h2-14H,15H2,1H3,(H,28,30)

InChI Key

XSJDJUKBRRCCHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CN=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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